
Eurycomaoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eurycomaoside is a natural product found in Eurycoma longifolia with data available.
常见问题
Basic Research Questions
Q. What are the standard methodologies for isolating and quantifying Eurycomaoside from plant sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or column chromatography). Quantification requires validated analytical methods such as HPLC-UV or LC-MS, with calibration curves using certified reference standards. Purity must be confirmed via NMR and mass spectrometry .
- Experimental Design : Include controls for solvent interference and validate recovery rates using spiked samples. Ensure reproducibility across three independent replicates .
Q. What in vitro and in vivo models are commonly used to study the pharmacological effects of this compound?
- Methodological Answer : Use the PICOT framework to structure studies:
- P opulation: Specific cell lines (e.g., HepG2 for hepatoprotective studies) or animal models (e.g., Sprague-Dawley rats).
- I ntervention: Dose ranges based on preliminary toxicity assays.
- C omparison: Positive controls (e.g., silymarin for liver studies).
- O utcome: Biomarkers like ALT/AST levels or cytokine profiles.
- T imeframe: Acute (24–72 hrs) vs. chronic (4–8 weeks) exposure .
Q. What analytical techniques are validated for characterizing this compound's structural and physicochemical properties?
- Methodological Answer : Combine spectroscopic (NMR for structural elucidation) and chromatographic methods (HPLC for purity). Physicochemical properties (logP, solubility) require shake-flask or HPLC-derived measurements. Cross-validate results with computational models (e.g., DFT for NMR prediction) .
Q. What are the ethical considerations when designing preclinical studies involving this compound?
- Methodological Answer : Adhere to the FINER criteria:
- F easible: Use minimal animal cohorts (n=6–8 per group).
- E thical: Obtain IACUC approval; prioritize non-invasive endpoints (e.g., blood sampling over tissue biopsies).
- R elevant: Align dosing with human-equivalent levels derived from allometric scaling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?
- Methodological Answer : Conduct a meta-analysis using the I² statistic to quantify heterogeneity. For example, if studies on this compound’s anti-inflammatory effects show high I² (>50%), perform subgroup analyses by model type (e.g., LPS-induced vs. carrageenan-induced inflammation) or dose ranges. Use random-effects models to account for variability .
- Data Interpretation : Distinguish methodological disparities (e.g., extraction solvent polarity affecting compound composition) from biological variability .
Q. What strategies optimize the yield and purity of this compound during extraction while minimizing co-extraction of interfering compounds?
- Methodological Answer : Employ Design of Experiments (DOE) to test variables:
- Factors : Solvent ratio (ethanol-water), temperature, extraction time.
- Response Variables : Yield (mg/g), purity (HPLC area%).
- Optimization : Use response surface methodology (RSM) to identify ideal conditions. Validate with countercurrent chromatography for enhanced separation .
Q. How to design dose-response studies to establish this compound's therapeutic window while accounting for species-specific metabolic differences?
- Methodological Answer : Use interspecies pharmacokinetic scaling:
- Calculate human-equivalent doses (HED) from animal data using body surface area normalization.
- Incorporate enzyme kinetics (CYP450 isoform activity differences) to adjust doses.
- Apply Hill slope models to fit dose-response curves and identify EC₅₀/IC₅₀ values .
Q. What statistical approaches are appropriate for analyzing non-linear relationships in this compound's concentration-effect profiles?
属性
分子式 |
C25H38O12 |
---|---|
分子量 |
530.6 g/mol |
IUPAC 名称 |
(1R,2R,3R,6R,7S,8R,9S,12S,13R,14R,15R,16R)-6,8,14,15-tetrahydroxy-2,6,13,16-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-4-en-11-one |
InChI |
InChI=1S/C25H38O12/c1-8-11-21(33)37-20-17(32)18-23(2,34)6-5-10(24(18,3)19(25(11,20)4)15(30)12(8)27)36-22-16(31)14(29)13(28)9(7-26)35-22/h5-6,8-20,22,26-32,34H,7H2,1-4H3/t8-,9-,10-,11-,12-,13-,14+,15+,16-,17-,18+,19-,20-,22+,23-,24+,25+/m1/s1 |
InChI 键 |
TYXFVKGQQWDJKA-ZCGIWQPNSA-N |
SMILES |
CC1C(C(C2C3(C(C=CC(C3C(C4C2(C1C(=O)O4)C)O)(C)O)OC5C(C(C(C(O5)CO)O)O)O)C)O)O |
手性 SMILES |
C[C@H]1[C@H]([C@@H]([C@@H]2[C@]3([C@@H](C=C[C@@]([C@@H]3[C@H]([C@@H]4[C@]2([C@H]1C(=O)O4)C)O)(C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)O |
规范 SMILES |
CC1C(C(C2C3(C(C=CC(C3C(C4C2(C1C(=O)O4)C)O)(C)O)OC5C(C(C(C(O5)CO)O)O)O)C)O)O |
同义词 |
eurycomaoside |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。